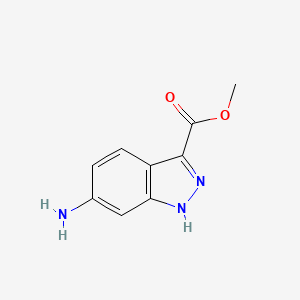

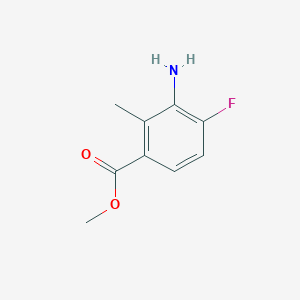

Methyl 6-amino-1H-indazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 6-amino-1H-indazole-3-carboxylate” is a chemical compound with the molecular formula C9H9N3O2 . It has an average mass of 191.187 Da and a monoisotopic mass of 191.069473 Da . This compound is considered a key intermediate in the synthesis of various synthetic cannabinoids .

Synthesis Analysis

The synthesis of indazole derivatives, including “this compound”, has been a subject of research. A common preparation method involves reacting 5-aminoindazole-6-carboxylic acid with methanol to produce the compound . During the reaction, an acid catalyst such as sulfuric acid or thionyl chloride may be used to promote the reaction .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code1S/C9H9N3O2/c1-14-9(13)5-2-3-6-7(4-5)11-12-8(6)10/h2-4H,1H3,(H3,10,11,12) . This code provides a unique representation of the compound’s molecular structure. Physical and Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Safety and Hazards

Zukünftige Richtungen

Indazole-containing heterocyclic compounds, including “Methyl 6-amino-1H-indazole-3-carboxylate”, have a wide variety of medicinal applications . They have been the subject of global scrutiny for their potential in developing novel anti-cancer drugs with high efficiency and low toxicity . Therefore, future research may focus on exploring the therapeutic potential of this compound and its derivatives, as well as optimizing their synthesis methods.

Wirkmechanismus

Target of Action

Methyl 6-amino-1H-indazole-3-carboxylate, like other indazole derivatives, has been found to have a wide range of biological activities . For instance, some indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), a key enzyme involved in inflammation .

Mode of Action

For example, some indazole derivatives act as inhibitors of enzymes, blocking their activity and thus preventing the biochemical reactions they catalyze . The interaction of the compound with its targets can lead to changes in cellular processes, potentially resulting in therapeutic effects .

Biochemical Pathways

Given the known activities of indazole derivatives, it can be inferred that the compound may affect pathways related to inflammation, cancer, and other diseases . For instance, by inhibiting COX-2, indazole derivatives can disrupt the synthesis of prostaglandins, molecules that play key roles in inflammation .

Result of Action

Indazole derivatives have been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antiviral effects . These effects are likely the result of the compound’s interactions with its cellular targets.

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the activity and stability of the compound .

Eigenschaften

IUPAC Name |

methyl 6-amino-1H-indazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)8-6-3-2-5(10)4-7(6)11-12-8/h2-4H,10H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHOTWJZRCUWPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1C=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851652-52-3 |

Source

|

| Record name | Methyl 6-amino-1H-indazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851652-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B7964948.png)